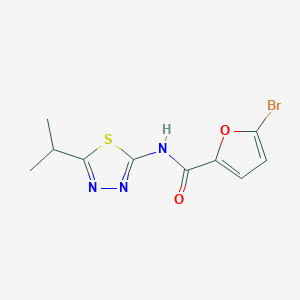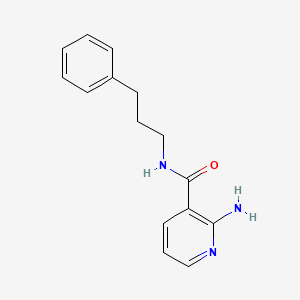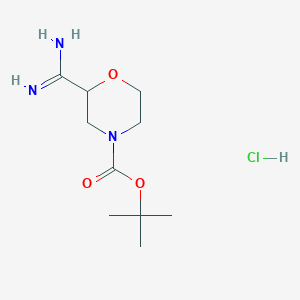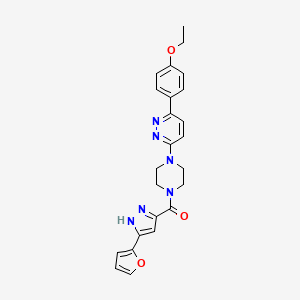
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26F2N4O2S and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Research into similar sulfonamide compounds has led to the development of broad-spectrum antibacterial agents. For instance, the synthesis of sulfonamide derivatives has shown effectiveness against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing systemic infections and offering new avenues for antibiotic development (Hashimoto et al., 2007).
Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety have been identified as potential anticancer agents, capable of inducing oxidative stress and glutathione depletion in various cancer cell lines. This research suggests that sulfonamide derivatives can serve as a foundation for developing targeted therapies against a range of cancers, including leukemia, melanoma, and glioblastoma (Madácsi et al., 2013).
Antiviral Research
Compounds with structural similarities to the given chemical have been explored for their antiviral properties. For example, sulfonamide and urea derivatives have been synthesized and found to exhibit significant activity against avian paramyxo virus (AMPV-1), highlighting the potential of these compounds in the development of new antiviral drugs (Selvakumar et al., 2018).
Neurotransmitter System Modulators
Sulfonamide derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly the phenylethanolamine N-methyltransferase (PNMT) enzyme, which is involved in the synthesis of the neurotransmitter epinephrine. These compounds have shown high inhibitory potency and selectivity, suggesting their potential use in treating disorders associated with dysregulated epinephrine synthesis (Grunewald et al., 2005).
Synthesis of N-Heterocycles
The utility of sulfonamide compounds extends into the realm of organic synthesis, particularly in the formation of N-heterocycles. These chemical frameworks are fundamental in medicinal chemistry due to their presence in a wide array of bioactive molecules. Research has shown efficient methods for synthesizing N-heterocycles using sulfonamide derivatives, contributing to the advancement of drug discovery and development processes (Matlock et al., 2015).
特性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-14-24-20-5-3-2-4-18(20)21(25-14)27-10-8-17(9-11-27)26-30(28,29)13-15-12-16(22)6-7-19(15)23/h6-7,12,17,26H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIRTGHHTKBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)



![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)
